Cas no 14231-41-5 (L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI))

L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) structure
14231-41-5 structure
Product Name:L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
CAS-nummer:14231-41-5
MF:C19H24N8O5
MW:444.444462776184
CID:150940
PubChem ID:101185
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
    • 2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
    • 5-tetradecanolide
    • 6-NONYL-3,4,5,6-TETRAHYDRO-2H-2-PYRANONE
    • 6-nonyltetrahydro-2H-pyran-2-one
    • 6-nonyl-tetrahydro-pyran-2-one
    • FEMA 3590
    • N-{4-[(2,4-diamino-5,6,7,8-tetrahydro-pteridin-6-ylmethyl)-amino]-benzoyl}-glutamic acid
    • Tetradecanolactone
    • tetrahydro-6-nonyl-2H-pyran-2-one
    • Tetrahydroaminopterin
    • Tetrahydroxyaminopterin
    • (2S)-2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
    • 14231-41-5
    • L-Glutamic acid, N-(4-(((2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl)amino)benzoyl)-
    • (4-(((2,4-diamino-1,5,6,7-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid
    • NSC 524120
    • AKOS040754171
    • Inchi: 1S/C19H24N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,11-12,22,24H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H5,20,21,23,26,27)/t11?,12-/m0/s1
    • InChI-sleutel: IQOVRBYGMACLKN-KIYNQFGBSA-N
    • LACHT: O=C(C1C=CC(=CC=1)NCC1CNC2=C(C(N)=NC(N)=N2)N1)N[C@H](C(=O)O)CCC(=O)O

Berekende eigenschappen

  • Exacte massa: 444.18722
  • Monoisotopische massa: 444.187
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 9
  • Complexiteit: 674
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.1
  • Topologisch pooloppervlak: 218Ų

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.686
  • PSA: 217.61
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD